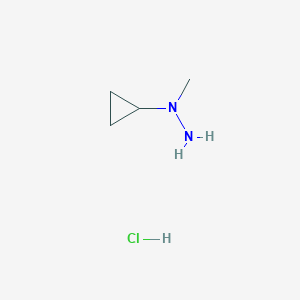

1-Cyclopropyl-1-methylhydrazine hydrochloride

Description

1-Cyclopropyl-1-methylhydrazine hydrochloride is a hydrazine derivative characterized by a cyclopropyl ring substituted with a methyl group and a hydrazine moiety, forming a hydrochloride salt. This compound is likely utilized in pharmaceutical synthesis or as an intermediate in organic chemistry due to its reactive hydrazine group and steric effects from the cyclopropyl ring .

Properties

IUPAC Name |

1-cyclopropyl-1-methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.ClH/c1-6(5)4-2-3-4;/h4H,2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMVELSXFXJWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803599-58-7 | |

| Record name | 1-cyclopropyl-1-methylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Analysis

Biochemical Properties

1-Cyclopropyl-1-methylhydrazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine derivatives, which are known to participate in nucleophilic addition reactions. These interactions often involve the formation of hydrazone derivatives, which can further undergo various biochemical transformations. The nature of these interactions is primarily based on the nucleophilic properties of the hydrazine group in this compound.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, hydrazine derivatives are known to inhibit certain enzymes involved in cellular respiration, leading to changes in metabolic flux. Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of specific genes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound can form hydrazone derivatives with carbonyl-containing biomolecules, which can inhibit the activity of certain enzymes. Additionally, this compound may induce changes in gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that hydrazine derivatives can undergo degradation under certain conditions, leading to the formation of various by-products. These by-products may have different biochemical properties and can affect cellular processes differently. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while at higher doses, it may induce toxic or adverse effects. For example, high doses of hydrazine derivatives have been associated with hepatotoxicity and neurotoxicity in animal studies. The threshold effects observed in these studies indicate that there is a dosage-dependent response to this compound, with higher doses leading to more pronounced effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that participate in metabolic reactions. For instance, hydrazine derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further participate in conjugation reactions, resulting in the formation of metabolites that are excreted from the body. The metabolic pathways of this compound can influence its overall biochemical properties and effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound in specific tissues can influence its activity and function. For example, the compound may accumulate in the liver, where it can exert its effects on hepatic metabolism and function.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.

Biological Activity

1-Cyclopropyl-1-methylhydrazine hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, potentially leading to therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant research findings.

- Molecular Formula : C5H10ClN3

- Molecular Weight : 145.61 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

This compound primarily exerts its biological effects through:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It can interact with various receptors, altering their activity and influencing downstream signaling pathways.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes, affecting metabolic processes |

| Receptor Modulation | Alters receptor activity, influencing cell signaling |

Cellular Effects

The compound has been shown to affect various cell types through modulation of:

- Cell Signaling Pathways : It can influence pathways such as apoptosis and proliferation.

- Gene Expression : Alters the expression of genes involved in critical cellular functions.

Case Studies

- In Vivo Studies : Research involving animal models has demonstrated that this compound can induce significant biochemical changes. For instance, studies have shown alterations in liver enzyme levels, indicating potential hepatotoxicity at higher doses .

- In Vitro Studies : In cell culture experiments, this compound exhibited cytotoxic effects on cancer cell lines, suggesting its potential as an anti-cancer agent. The IC50 values for various cell lines were determined, demonstrating varying degrees of sensitivity .

Table 2: Summary of Biological Activities

| Study Type | Findings |

|---|---|

| In Vivo | Induces biochemical changes in liver enzyme levels |

| In Vitro | Cytotoxic effects on cancer cell lines with varying IC50 values |

Research Findings

Recent studies have focused on the structural activity relationship (SAR) of hydrazine derivatives, including this compound. These studies indicate that modifications to the hydrazine core can significantly influence biological activity and selectivity for target enzymes or receptors .

Notable Research Outcomes

- Cytotoxicity Assessment : A study reported that derivatives similar to this compound demonstrated promising cytotoxicity against specific cancer cell lines, paving the way for further drug development .

- Mechanistic Insights : Investigations into the molecular interactions revealed that the compound binds selectively to certain enzymes, which may explain its biological effects .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of hydrazine compounds, including 1-cyclopropyl-1-methylhydrazine hydrochloride, exhibit potential as anticancer agents. These compounds can act as inhibitors of specific enzymes involved in cancer cell proliferation. For instance, studies have shown that modifications in the hydrazine structure can enhance their efficacy against various cancer types by targeting pathways associated with tumor growth and metastasis .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Inhibitors of β-secretase (BACE1), which are crucial in Alzheimer's disease pathology, have been developed using hydrazine derivatives. The ability of these compounds to penetrate the central nervous system (CNS) and reduce amyloid-beta (Aβ) peptide levels makes them promising candidates for Alzheimer's treatment .

Propellant and Energetic Materials

Rocket Propellant Applications

Hydrazine derivatives are widely recognized for their use in rocket propellants due to their high energy content and stability. This compound has been explored for its potential as a propellant component, contributing to formulations that require high performance under extreme conditions. Its impact sensitivity and thermal stability are critical parameters evaluated during the development of new propellant formulations .

Synthesis of Novel Compounds

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of various nitrogen-containing compounds. Its unique structural features allow for the derivation of more complex molecules utilized in pharmaceuticals and agrochemicals. The versatility of hydrazine derivatives in organic synthesis is well-documented, with applications ranging from pharmaceuticals to fine chemicals .

Analytical Chemistry

Detection and Analysis

In analytical chemistry, this compound is used as a reagent for detecting specific chemical species or as a standard in various assays. Its reactivity with different substrates allows for the development of methods to quantify other compounds, particularly those containing carbonyl groups .

Case Studies

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-cyclopropyl-1-methylhydrazine hydrochloride with its analogs:

Key Observations :

- Ring Size Effects : Cyclobutyl analogs (e.g., 158001-21-9) exhibit higher similarity scores (0.85) compared to cyclopropyl derivatives (0.70), likely due to reduced ring strain in cyclobutane .

- Aromatic vs. Aliphatic : Compounds like 1-benzyl-1-phenylhydrazine HCl (CAS 5705-15-7) show markedly higher molecular weights and lipophilicity due to aromatic substituents, making them suitable for different applications (e.g., pharmaceuticals) .

Preparation Methods

Reaction Scheme and Conditions

- Starting Materials: Cyclopropylamine and N-Boc-O-sulfonyl hydroxylamine derivatives (such as N-Boc-O-p-toluenesulfonyl azanol, N-Boc-O-methylsulfonyl azanol, or N-Boc-O-2,4,6-trimethylbenzene alkylsulfonyl azanol).

- Catalyst/Base: N-methylmorpholine (NMM) acts as an acid-binding agent.

- Solvents: Organic solvents such as methylene dichloride, chloroform, 1,2-ethylene dichloride, toluene, or tetrahydrofuran (THF).

- Temperature: 0 to 20 °C, often starting at 0 °C and allowing reaction overnight at room temperature.

- Reaction Time: 4 to 18 hours.

Mechanism and Process

Cyclopropylamine reacts with the N-Boc protected sulfonyl hydroxylamine under the influence of NMM to yield the intermediate N-Boc-cyclopropylhydrazine. This intermediate is isolated typically by extraction and concentration without the need for chromatographic purification, enhancing scalability.

Representative Data from Embodiments

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Cyclopropylamine (mol equiv.) | 10 eq (59.3 g, 1.04 mol) | 2 eq (59.3 g, 1.04 mol) | 5 eq (59.3 g, 1.04 mol) |

| Sulfonyl hydroxylamine | N-Boc-O-p-toluenesulfonyl azanol (29.8 g) | N-Boc-O-methylsulfonyl azanol (149.2 g) | N-Boc-O-2,4,6-trimethylbenzene alkylsulfonyl azanol (60.3 g) |

| Solvent | Methylene dichloride (180 mL) | Toluene (250 mL) | THF (250 mL) |

| N-Methylmorpholine (mol equiv.) | 1.1 eq (11.5 g, 0.114 mol) | 2 eq (105.2 g, 1.04 mol) | 1 eq (21 g, 0.21 mol) |

| Temperature | -5 to 0 °C initially, then room temp | 0 °C initially, then room temp | -5 to 0 °C initially, then room temp |

| Reaction Time | 2 h at 0 °C, overnight at room temp | 3 h at 0 °C, overnight at room temp | 2-3 h at 0 °C, overnight at room temp |

| Yield | 67% (11 g) | 59% (53 g) | 75% (27.1 g) |

| Melting Point (°C) | 105.4 – 106.2 | 105.0 – 105.6 | 105.4 – 106.2 |

Note: Yield and melting points are consistent with high purity of the intermediate product.

Deprotection and Formation of 1-Cyclopropylhydrazine Hydrochloride

Deprotection Conditions

- The Boc protecting group is removed by reaction with aqueous hydrochloric acid.

- Typical concentration of HCl: 1 to 12 mol/L, commonly 6 mol/L.

- Reaction temperature: 20 to 50 °C.

- Reaction time: Overnight (approximately 17 to 20 hours).

Procedure

The N-Boc-cyclopropylhydrazine intermediate is dissolved in aqueous hydrochloric acid under ice-water bath conditions, then allowed to react at room temperature overnight. The reaction mixture is filtered after decolorization with activated carbon, concentrated, and recrystallized from solvents such as methanol, ethanol, or Virahol to yield cyclopropylhydrazine hydrochloride as white crystalline solids.

Representative Data

| Parameter | Value |

|---|---|

| N-Boc-cyclopropylhydrazine | 5 g (29 mmol) |

| HCl concentration | 6 mol/L |

| Volume of HCl solution | 20 mL |

| Reaction temperature | Ice bath initially, then room temp |

| Reaction time | 17–20 hours |

| Yield | 74% (2.3 g) |

| Melting point (°C) | 131.6 – 132.4 |

Methylation to Form 1-Cyclopropyl-1-methylhydrazine Hydrochloride

While direct literature on methylation of cyclopropylhydrazine to this compound is limited, related methylation processes of hydrazine derivatives provide insight:

- Methylation is typically conducted in methanol with hydrazine hydrochloride and a catalyst such as hydrazine sulfate.

- Reaction temperatures range from 50 to 100 °C.

- Reaction times are 1 to 4 hours.

- After methylation, the product is isolated by cooling, filtration, dealcoholysis, and rectification.

These methylation methods, adapted to cyclopropylhydrazine hydrochloride, would yield this compound under controlled conditions.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Key Points | Yield/Outcome |

|---|---|---|---|

| 1. Formation of N-Boc-cyclopropylhydrazine | Cyclopropylamine + N-Boc-O-sulfonyl hydroxylamine + NMM; 0–20 °C; 4–18 h; solvents: DCM, toluene, THF | Mild conditions, no chromatography needed | 59–75% yield; solid intermediate |

| 2. Deprotection to cyclopropylhydrazine hydrochloride | Aqueous HCl (1–12 mol/L), 20–50 °C, overnight | Boc group removal, recrystallization | 74% yield; white crystalline product |

| 3. Methylation (inferred) | Methanol, hydrazine sulfate catalyst, 50–100 °C, 1–4 h | Methylation of hydrazine nitrogen | Expected high yield; purification by filtration and distillation |

Advantages and Industrial Relevance

- The described preparation method avoids expensive reagents like cyclopropyl Grignard reagents and low-temperature operations.

- The process is operationally simple, mild, and cost-effective.

- Avoidance of chromatographic purification steps improves scalability.

- High yields and purity make the process suitable for industrial production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.